4-methoxy-1H-indol-2-amine
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Overview
Description
4-Methoxy-1H-indol-2-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-indol-2-amine typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to yield the desired indole derivative . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Scientific Research Applications
4-Methoxy-1H-indol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-indol-2-amine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular function .
Comparison with Similar Compounds
- 1H-Indole-2-amine
- 5-Methoxy-1H-indole-3-yl-ethan-1-amine
- N-(1H-indol-2-ylmethylidene)-4-methoxyaniline
Comparison: 4-Methoxy-1H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-1H-indol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-8-4-2-3-7-6(8)5-9(10)11-7/h2-5,11H,10H2,1H3 |
InChI Key |
TVMJNGCVNWFNHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)N |
Origin of Product |
United States |
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